molecular formula C21H19NO6 B2975068 (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 847185-66-4

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2975068
CAS No.: 847185-66-4
M. Wt: 381.384
InChI Key: OROWYZNOWAVTGG-UNOMPAQXSA-N
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Description

(Z)-2-(2-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic benzofuran derivative characterized by a benzylidene substituent at the 2-position and a morpholine-4-carboxylate ester at the 6-position of the benzofuran core. Key properties include:

  • Molecular formula: C₂₂H₂₁NO₇ (molecular weight: 411.4 g/mol).
  • Computed properties: XLogP3 (lipophilicity index) of 2.9, topological polar surface area (TPSA) of 83.5 Ų, and seven hydrogen bond acceptors .
  • Stereochemistry: The Z-configuration of the benzylidene group is critical for its structural integrity and biological interactions.

The compound’s design integrates a benzofuran scaffold, known for pharmaceutical relevance, with a morpholine moiety that enhances solubility and bioavailability. Its synthesis typically involves condensation reactions between substituted benzaldehydes and benzofuran precursors, followed by esterification with morpholine derivatives .

Properties

IUPAC Name

[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-25-17-5-3-2-4-14(17)12-19-20(23)16-7-6-15(13-18(16)28-19)27-21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROWYZNOWAVTGG-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This compound is characterized by its complex structure, which includes a benzofuran moiety and morpholine ring, suggesting diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C19H19O6C_{19}H_{19}O_{6}, with a molecular weight of approximately 343.35 g/mol. The presence of functional groups such as the methoxy and morpholine enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC19H19O6C_{19}H_{19}O_{6}
Molecular Weight343.35 g/mol
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies have indicated that compounds similar to (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant antitumor properties. For example, research has shown that these compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: In Vitro Antitumor Effects

A study conducted on human breast cancer cell lines (MCF7) demonstrated that treatment with this class of compounds led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent cytotoxic effects.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Research has highlighted that benzofuran derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The proposed mechanism for the biological activity of (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate involves the inhibition of specific enzymes or pathways critical for tumor growth and microbial survival. The compound may interact with DNA or RNA synthesis pathways or inhibit key metabolic enzymes.

ADMET Studies

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies are crucial for understanding the pharmacokinetic profile of new compounds. Preliminary ADMET profiling suggests favorable properties for oral bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Substituents XLogP3 TPSA (Ų) Key Features
Target Compound 411.4 2-methoxybenzylidene, morpholine-4-carboxylate 2.9 83.5 Z-configuration, moderate lipophilicity
(Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-...* 411.4 3,4-dimethoxybenzylidene, morpholine-4-carboxylate 3.1 83.5 Increased methoxy substitution enhances steric bulk; slight lipophilicity rise
Methyl (2Z)-2-(2-Fluoro-4-methoxybenzylidene)-...** 467.5 2-fluoro-4-methoxybenzylidene, methyl ester 3.5 75.2 Fluorine substitution increases electronegativity; reduced TPSA due to ester group
Zygocaperoside (from Z. fabago) 624.6 Glycoside, isorhamnetin core 1.2 195.7 High polarity due to glycosylation; natural origin

Analog from ; *Analog from .

Key Observations:

Halogen Substitution: The fluorine atom in the analog from increases electronegativity and may enhance metabolic stability but reduces hydrogen-bonding capacity (lower TPSA) .

Morpholine vs. Ester Groups :

  • The morpholine-4-carboxylate group in the target compound contributes to a higher TPSA (83.5 Ų) compared to methyl esters (75.2 Ų), suggesting better aqueous solubility .

Natural vs. Synthetic Derivatives :

  • Zygocaperoside, a glycoside isolated from Z. fabago, exhibits significantly higher polarity (TPSA = 195.7 Ų) due to sugar moieties, making it less membrane-permeable than synthetic benzofurans .

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